molecular formula C12H17NO2 B2963950 N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine CAS No. 877996-08-2

N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine

Cat. No.: B2963950
CAS No.: 877996-08-2
M. Wt: 207.273
InChI Key: MXVSAODVABXUET-UHFFFAOYSA-N
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Description

“N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine” is a chemical compound with the CAS number 877996-08-2 . It has a molecular weight of 207.27 .


Molecular Structure Analysis

The molecular formula of “this compound” is C12H17NO2 . The InChI code is 1S/C12H17NO2/c1-14-11-5-6-12(15-2)9(7-11)8-13-10-3-4-10/h5-7,10,13H,3-4,8H2,1-2H3 .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature .

Scientific Research Applications

Neuropharmacology and Cellular Protection

1. Neurotransmitter Activity and Psychotherapy Enhancement

Research has explored the neuropharmacological aspects of compounds similar to N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine, particularly focusing on their roles as neurotransmitters and their potential in enhancing psychotherapy for disorders such as PTSD, anxiety, and substance use disorders. These studies highlight the compound's impact on serotonin (5-HT) receptors and its implications for treating various psychiatric and neurological disorders (Carbonaro & Gatch, 2016; Sessa, Higbed, & Nutt, 2019).

2. Cellular Protective Mechanisms

Some compounds, including psychedelics, have shown potential anti-inflammatory properties by acting on serotonin 2A (5-HT2A) receptors. This suggests a role in regulating inflammatory pathways and offers a novel approach to treating inflammatory disorders, indicating a broader biological function that could extend to cellular protective mechanisms (Flanagan & Nichols, 2018).

Pharmacological and Therapeutic Potential

3. Pharmacokinetics and Toxicology

Studies have provided insights into the pharmacokinetics, pharmacodynamics, and toxicology of new psychoactive substances (NPS) that share structural similarities with this compound. These include understanding the clinical effects, safety profiles, and potential health risks associated with their use, which can guide the development of therapeutic applications or safety regulations for similar compounds (Nugteren-van Lonkhuyzen et al., 2015).

4. Anti-inflammatory Properties

The research into psychedelics as anti-inflammatory agents underscores the potential of compounds acting on 5-HT2A receptors to serve as innovative treatments for inflammation-related disorders. This emerging therapeutic area is based on the activation of these receptors producing potent anti-inflammatory effects in various models of human inflammatory disorders (Flanagan & Nichols, 2018).

Safety and Hazards

The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314 and H318, which mean it causes severe skin burns and eye damage, and it causes serious eye damage, respectively . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

Properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-14-11-5-6-12(15-2)9(7-11)8-13-10-3-4-10/h5-7,10,13H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVSAODVABXUET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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